Alternariol

Descripción general

Descripción

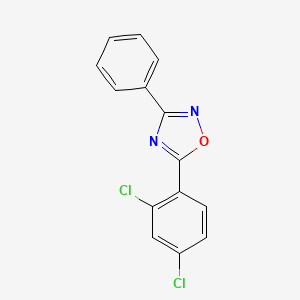

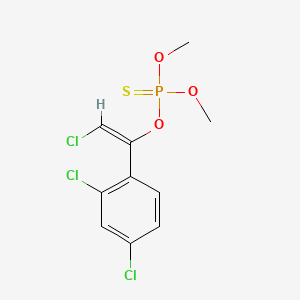

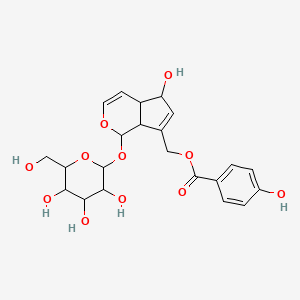

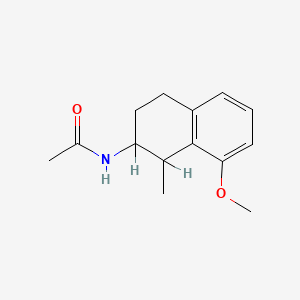

El Alternariol es un metabolito tóxico producido por hongos del género Alternaria, particularmente Alternaria alternata . Es un compuesto isocumarina con la fórmula química C₁₄H₁₀O₅ . El this compound se encuentra comúnmente como contaminante en cereales, frutas y productos a base de frutas . Exhibe actividades antifúngicas y fitotóxicas y se ha relacionado con diversos problemas de salud, incluida la disrupción endocrina y posibles efectos carcinogénicos .

Aplicaciones Científicas De Investigación

El Alternariol ha sido ampliamente estudiado por sus diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El Alternariol ejerce sus efectos a través de varios mecanismos:

Generación de Especies Reactivas de Oxígeno (ROS): El metabolismo del this compound conduce a la producción de catecoles y quinonas, que pueden sufrir ciclado redox y generar especies reactivas de oxígeno.

Daño al ADN: El this compound interactúa con la topoisomerasa del ADN, causando roturas de cadena simple y doble en el ADN.

Inhibición Enzimática: El this compound inhibe las enzimas colinesterasa y actúa como un micoestrógeno.

Análisis Bioquímico

Biochemical Properties

Alternariol exhibits antifungal and phytotoxic activity . It is reported to inhibit cholinesterase enzymes . This compound and its derivatives exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .

Cellular Effects

This compound has been shown to have multiple potential pharmacological effects . It has been found to exhibit anticancer effects in many pharmacological preclinical test systems . This compound can cause DNA damage and cell cycle arrest . It also exhibits cytotoxic effects, leading to cell death .

Molecular Mechanism

This compound and its derivatives exhibit anticancer effects through several pathways, including cytotoxic effects, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory effects, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic effects, anti-proliferative effects, autophagy, and estrogenic and clastogenic mechanisms .

Temporal Effects in Laboratory Settings

This compound’s genotoxicity was first observed and then further demonstrated by others . This compound metabolism is known to lead to the production of catechols and quinones, such reactive metabolites can undergo redox cycling resulting in reactive oxygen species (ROS) generation .

Dosage Effects in Animal Models

Exposure of animal models to this compound showed adverse health effects, which have led to death at higher doses . Cytotoxicity of this compound has been widely evaluated and latest literature gathered shows genotoxicity by direct combination with DNA, causing single-stranded DNA breaks (SSB) and double-stranded DNA breaks (DSB) .

Transport and Distribution

The principal organ of this compound metabolization is the liver, although other organs like the kidneys, the bladder and components of the gastrointestinal tract have also been involved .

Subcellular Localization

Subcellular localization analysis revealed abundant nuclear transport when NaNO3 was the sole nitrogen source . Furthermore, AsCEP20 mainly affects the photosynthesis pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Alternariol se puede sintetizar a través de varias rutas químicas. Un método común implica la ciclación de precursores apropiados en condiciones ácidas para formar la estructura de la isocumarina . La reacción típicamente requiere un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se aísla de cultivos de hongos Alternaria. Los hongos se cultivan en sustratos adecuados, como granos o frutas, y el this compound se extrae utilizando técnicas de extracción con solventes . La cromatografía líquida de alto rendimiento (HPLC) se utiliza comúnmente para purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Alternariol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar quinonas e otros intermediarios reactivos.

Reducción: Las reacciones de reducción pueden convertir el this compound a sus derivados dihidro correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio para las reacciones de reducción.

Sustitución: La metilación se puede lograr utilizando yoduro de metilo en presencia de una base.

Productos Principales:

Oxidación: Quinonas y especies reactivas de oxígeno.

Reducción: Derivados dihidro.

Sustitución: Éteres metílicos y otros derivados sustituidos.

Comparación Con Compuestos Similares

El Alternariol forma parte de un grupo de micotoxinas producidas por hongos Alternaria. Los compuestos similares incluyen:

Éter Monometílico de this compound (AME): Similar en estructura al this compound, pero con un grupo metilo en una de las posiciones hidroxilo.

Altenueno: Otra micotoxina producida por hongos Alternaria con una estructura química diferente.

Tentoxina: Una micotoxina tetrapéptida cíclica producida por hongos Alternaria.

Singularidad del this compound: El this compound es único debido a su estructura de isocumarina y su capacidad para generar especies reactivas de oxígeno y causar daño al ADN . Su papel como micoestrógeno también lo distingue de otras micotoxinas .

Propiedades

IUPAC Name |

3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXXEKPIIDJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214305 | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

641-38-3 | |

| Record name | Alternariol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alternariol?

A1: While the exact mechanism is still under investigation, research suggests that AOH exerts its toxic effects through multiple pathways. It has been shown to inhibit the activity of topoisomerase II [, ], enzymes essential for DNA replication and repair. AOH also disrupts the photosynthetic electron transport chain in chloroplasts, affecting plant growth []. Additionally, AOH can induce oxidative stress and mitochondrial dysfunction in human cells [, ], contributing to its cytotoxic effects.

Q2: How does this compound affect cell viability?

A2: Studies using human colon carcinoma cells (HCT116) demonstrated that AOH exposure, even at low doses, can lead to a reduction in cell viability. This cytotoxic effect appears to be mediated by the activation of mitochondrial-dependent apoptosis, characterized by the opening of the mitochondrial permeability transition pore (PTP) and loss of mitochondrial transmembrane potential (ΔΨm) [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of AOH is C14H10O5, and its molecular weight is 258.23 g/mol.

Q4: How stable is this compound during food processing?

A4: The stability of AOH during food processing varies depending on the specific process and food matrix. Studies have shown that AOH is relatively stable during wet baking but degrades significantly during dry baking []. Carrot juice processing has been shown to reduce AOH levels by over 98% [].

Q5: Are there methods to remove this compound from contaminated products?

A5: Research suggests that cyclodextrin-based polymers could be promising materials for the extraction and removal of AOH from aqueous solutions, including beverages [, ].

Q6: Does this compound exhibit any catalytic properties?

A6: Current research primarily focuses on AOH as a mycotoxin and its toxicological properties. There is no evidence suggesting catalytic properties or applications for AOH.

Q7: Have computational methods been used to study this compound?

A7: Yes, in silico methods have been employed to predict the metabolism and toxicity of AOH and its metabolites []. These models utilize programs like MetaTox, SwissADME, pKCMS, and PASS to assess ADME properties, toxicological endpoints, and interactions with drug-metabolizing enzymes.

Q8: How do structural modifications of this compound affect its activity?

A8: Methylation of AOH's phenolic hydroxyl groups significantly influences its biological activity. For instance, the rate of lactone ring formation, a crucial aspect of its chemical behavior, is affected by the degree of methylation, especially at the C(4') position []. Additionally, synthetic analogues of AOH, particularly 6H-benzo[c]chromen-6-ones, have demonstrated greater inhibitory effects on the photosynthetic electron transport chain compared to the parent compound [].

Q9: What analytical techniques are used to detect and quantify this compound?

A9: Various analytical techniques are employed to detect and quantify AOH in food and feed samples. The most common methods include:- Thin-layer chromatography (TLC) [, , ] for initial screening and identification.- High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) [, , ] or UV detection [, ] for separation and quantification.- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [, , ] for sensitive and specific analysis.

Q10: In which food products is this compound most commonly found?

A10: AOH has been detected in various food products, including:- Fruits and vegetables: Tomatoes [, , ], apples [, , ], citrus fruits [], grapes [].- Cereals and cereal products: Wheat [, ], barley [], oats [].- Oilseeds and legumes: Sunflower seeds [, ], oilseed rape meal [], lentils [].- Beverages: Wine [, , ], fruit juices [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1665661.png)